molecular formula C18H16ClN5O3 B2596235 5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-87-9

5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2596235
CAS No.: 899736-87-9
M. Wt: 385.81
InChI Key: JNXSCWFVBYWXHL-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazole ring, a chlorobenzyl group, and a dihydrobenzo[b][1,4]dioxin moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of amine or hydrocarbon derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydrocarbon derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or photophysical properties.

Biology and Medicine

In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its triazole ring is known for its bioactivity, and the compound could be explored for its potential as an immunomodulator or anticancer agent .

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic devices .

Mechanism of Action

The mechanism by which 5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting or modulating their activity. The chlorobenzyl group and dihydrobenzo[b][1,4]dioxin moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a triazole ring, chlorobenzyl group, and dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c19-12-3-1-2-11(8-12)10-24-17(20)16(22-23-24)18(25)21-13-4-5-14-15(9-13)27-7-6-26-14/h1-5,8-9H,6-7,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXSCWFVBYWXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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